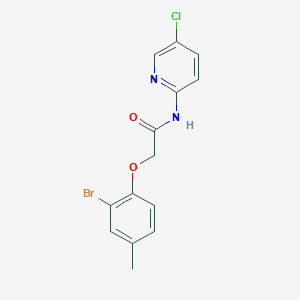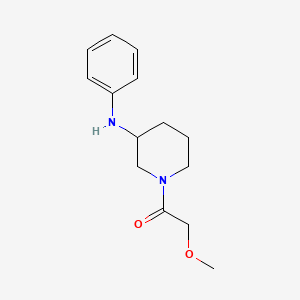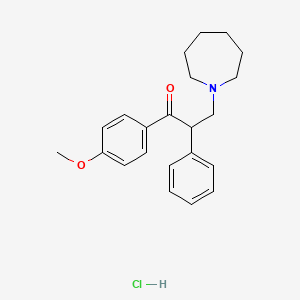
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic properties. BAY 11-7082 has been shown to inhibit various signaling pathways, including NF-κB, STAT3, and JAK/STAT, which are involved in inflammation, cell proliferation, and cancer progression.
Mecanismo De Acción
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 exerts its therapeutic effects by inhibiting various signaling pathways, including NF-κB, STAT3, and JAK/STAT. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and cancer progression. 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. STAT3 and JAK/STAT are also involved in the regulation of inflammation, cell proliferation, and cancer progression. 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 inhibits the activation of STAT3 and JAK/STAT by blocking the phosphorylation and dimerization of STAT proteins.
Biochemical and Physiological Effects
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and inhibition of inflammation. 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has also been shown to modulate the expression of various genes involved in cancer progression, inflammation, and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has several advantages for lab experiments, including its high potency and specificity, as well as its ability to inhibit multiple signaling pathways. However, 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 also has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and toxicity assessments are necessary to ensure the safety and efficacy of 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 in lab experiments.
Direcciones Futuras
For 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 research include the development of more potent and selective analogs, identification of novel targets and signaling pathways, and evaluation of its combination therapy with other drugs. 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 also has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, and further research is needed to explore its therapeutic potential in these diseases.
Métodos De Síntesis
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 can be synthesized using a multi-step process that involves the reaction of 2-bromo-4-methylphenol with 2-bromoacetyl bromide to form 2-(2-bromo-4-methylphenoxy)acetophenone. This intermediate is then reacted with 5-chloro-2-pyridinylamine and acetic anhydride to form the final product, 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide. The synthesis method requires careful control of reaction conditions and purification steps to obtain high purity and yield of the final product.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has been shown to inhibit the growth and metastasis of various cancer cells, including breast, prostate, and pancreatic cancer cells. 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. In autoimmune disorder research, 2-(2-bromo-4-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide 11-7082 has been shown to suppress the activation of immune cells and the production of autoantibodies, which are involved in the pathogenesis of various autoimmune diseases, including multiple sclerosis and lupus.
Propiedades
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c1-9-2-4-12(11(15)6-9)20-8-14(19)18-13-5-3-10(16)7-17-13/h2-7H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZUJJDQHZPFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362280 |
Source


|
| Record name | STK064154 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6071-79-0 |
Source


|
| Record name | STK064154 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-ethyl-2-[(2-iodobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6051505.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-{[1-(dimethylamino)cyclohexyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051510.png)
![9-(4-methylphenyl)-8-[(3-pyridinylmethyl)thio]-1,9-dihydro-6H-purin-6-one](/img/structure/B6051514.png)
![6-methyl-4-[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6051522.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B6051523.png)
![2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B6051524.png)
![5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6051533.png)
![2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B6051538.png)


![methyl 2,2-dimethyl-5-{[(4-methylphenyl)amino]methylene}-4,6-dioxocyclohexanecarboxylate](/img/structure/B6051572.png)
![6-(4-chlorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6051576.png)
![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-1,2-benzenediol](/img/structure/B6051588.png)
![2-bromo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6051594.png)